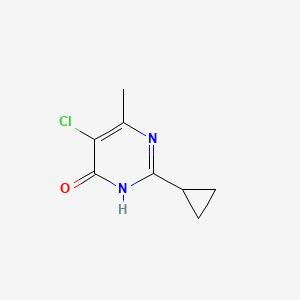

5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol

説明

5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol is a substituted pyrimidine derivative characterized by a hydroxyl group at position 4, a chlorine atom at position 5, a cyclopropyl substituent at position 2, and a methyl group at position 4. Pyrimidine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors.

特性

IUPAC Name |

5-chloro-2-cyclopropyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-4-6(9)8(12)11-7(10-4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMBUMVBJGWSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol generally involves the construction of the pyrimidine ring with the appropriate substituents introduced either before or during ring formation. The key steps include:

- Formation of an intermediate with cyclopropyl and methyl substituents.

- Introduction of the chlorine atom at the 5-position.

- Installation of the hydroxyl group at the 4-position.

One common synthetic approach is the cyclization of precursors derived from cyclopropylamine and ethyl 2-chloroacetoacetate under acidic conditions to form the pyrimidine core with the desired substituents.

Specific Preparation Method

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Cyclopropylamine + Ethyl 2-chloroacetoacetate | Formation of an intermediate β-ketoester with cyclopropyl substituent |

| 2 | Acidic Cyclization (e.g., HCl or other acids) | Cyclization to form the pyrimidine ring with methyl and cyclopropyl groups |

| 3 | Chlorination (e.g., using phosphoryl chloride, POCl₃) | Introduction of chlorine at the 5-position of the pyrimidine ring |

| 4 | Hydroxylation or hydrolysis | Conversion of the 4-position to hydroxyl group to yield 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol |

This method ensures the selective placement of substituents while maintaining the integrity of the cyclopropyl ring, which is sensitive to harsh conditions.

Industrial Scale Adaptations

For industrial production, the synthetic route is optimized for yield, purity, and reproducibility. Continuous flow reactors and automated systems are often employed to control reaction parameters precisely, such as temperature, reagent stoichiometry, and reaction time. This approach minimizes side reactions like dechlorination or cyclopropyl ring-opening.

Reaction Optimization and Yield Considerations

| Parameter | Typical Condition | Effect on Yield and Purity |

|---|---|---|

| Temperature | 80–110 °C (depending on step) | Higher temperatures favor cyclization but risk cyclopropyl ring-opening; optimal range is 85–95 °C |

| Solvent | DMF, THF, or ethanol | Polar aprotic solvents like DMF improve nucleophilic substitution; ethanol used in cyclization |

| Chlorinating Agent | POCl₃ under reflux | Efficient chlorination at 5-position; excess leads to over-chlorination |

| Reaction Time | 2–6 hours | Longer time improves conversion but increases side products if excessive |

Optimization studies indicate that maintaining moderate temperatures and controlled reagent addition is critical to maximize yield (typically 65–85%) and purity (>97%) of the final compound.

Analytical Confirmation of Product

Purity and structural integrity are confirmed by:

- High-Performance Liquid Chromatography (HPLC): Using C18 columns with acetonitrile/water mobile phases and UV detection at 254 nm to ensure ≥97% purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR shows characteristic cyclopropyl protons at δ 0.8–1.2 ppm and methyl protons near δ 2.3 ppm; ^13C NMR confirms the presence of C-Cl at ~160 ppm.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and molecular weight (~174.6 g/mol).

Challenges and Mitigation Strategies in Synthesis

| Challenge | Cause | Mitigation Strategy |

|---|---|---|

| Cyclopropyl ring-opening | Excessive heat or strong acids | Use mild acidic conditions, limit temperature below 100 °C |

| Dechlorination | Prolonged reaction or excess nucleophiles | Control reagent stoichiometry, use bulky bases to suppress side reactions |

| Over-alkylation or substitution | Excess alkylating agents | Precise stoichiometric control and monitoring reaction progress |

Computational studies (Density Functional Theory) suggest that the cyclopropyl substituent donates electron density, lowering the LUMO energy at the 4-hydroxyl position, which favors selective functionalization without ring strain-induced degradation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclopropylamine + Ethyl 2-chloroacetoacetate cyclization | Cyclopropylamine, ethyl 2-chloroacetoacetate | Acid (HCl), POCl₃ | 85–95 °C, reflux | 70–80 | Common lab-scale method |

| Chlorination of methylpyrimidinols | 2-cyclopropyl-6-methylpyrimidin-4-ol | POCl₃, reflux | 90–100 °C | 65–75 | Requires careful temperature control |

| Continuous flow synthesis | Same as above | Automated control | Optimized flow rates, temp | 75–85 | Industrial scale, high reproducibility |

化学反応の分析

Types of Reactions: 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include , , and .

Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

Substitution Reactions: Products include various substituted pyrimidine derivatives, depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as pyrimidine N-oxides or dihydropyrimidines .

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds containing chloro-substituted pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 5-chloro-2-cyclopropyl-6-methylpyrimidin-4-ol possess potent activity against various bacterial strains. A notable study demonstrated that a related compound exhibited a minimum inhibitory concentration (MIC) of 5 μM against Escherichia coli .

Case Study: Antimicrobial Efficacy

- Compound Tested : Related chloro-pyrimidine derivative

- Target Strain : E. coli

- MIC : 5 μM

- Findings : The presence of the chlorine atom significantly enhanced the antibacterial properties, suggesting a similar potential for 5-chloro-2-cyclopropyl-6-methylpyrimidin-4-ol.

Herbicidal Properties

5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol has been explored as a herbicide due to its ability to inhibit specific biochemical pathways in plants. Research shows that pyrimidine derivatives can disrupt the synthesis of essential amino acids in target weeds, leading to their death while being less harmful to crops.

Case Study: Herbicidal Activity

- Target Weeds : Various broadleaf weeds

- Mechanism : Inhibition of amino acid synthesis

- Efficacy : Demonstrated effective control over weed populations in preliminary trials.

Structure-Activity Relationship (SAR)

Understanding the SAR of 5-chloro-2-cyclopropyl-6-methylpyrimidin-4-ol is crucial for optimizing its biological activity. The introduction of chlorine and cyclopropyl groups is believed to enhance lipophilicity and biological interaction, improving the compound's efficacy as both an antimicrobial and herbicidal agent.

作用機序

The mechanism of action of 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .

類似化合物との比較

Table 1: Key Structural Differences and Functional Properties

| Compound Name | Substituents (Position) | Functional Group | Molecular Weight (g/mol)* | Key Inferred Applications |

|---|---|---|---|---|

| 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol | Cl (5), cyclopropyl (2), CH₃ (6) | -OH (4) | ~174.6 | Pharmaceutical intermediates |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Cl (2), CH₃ (6) | -COOH (4) | ~186.6 | Chemical synthesis |

| 2-Chloro-5-fluoropyrimidin-4-ol | Cl (2), F (5) | -OH (4) | ~148.5 | Drug development |

| 4-Chloro-5-fluoro-2-methylpyridine | Cl (4), F (5), CH₃ (2) | None | ~161.6 | Material science |

*Molecular weights calculated based on atomic composition.

Key Observations:

Functional Groups: The hydroxyl group in 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol and 2-Chloro-5-fluoropyrimidin-4-ol enhances hydrogen-bonding capacity, which is advantageous in drug-receptor interactions. In contrast, 2-Chloro-6-methylpyrimidine-4-carboxylic acid contains a carboxylic acid group, which increases acidity and solubility but may reduce membrane permeability .

Substituent Effects: Cyclopropyl vs. Halogen Position: Chlorine at position 5 (target compound) versus position 2 (other pyrimidines) alters steric and electronic interactions. Fluorine at position 5 in 2-Chloro-5-fluoropyrimidin-4-ol may enhance electronegativity and binding specificity .

生物活性

5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SARs), and relevant case studies.

5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol serves as an intermediate in the synthesis of more complex organic molecules and is utilized in the development of pharmaceuticals and agrochemicals. The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator, affecting the activity of these targets and leading to various biological effects.

Anti-inflammatory Effects

Research indicates that derivatives of pyrimidine, including 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol, exhibit significant anti-inflammatory properties. In vitro studies have shown that certain pyrimidine derivatives potently suppress cyclooxygenase (COX) activity, particularly COX-2, which is a key enzyme in the inflammatory pathway. For example, compounds structurally similar to 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol have demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Comparison of COX Inhibition

| Compound | IC50 (μmol) | Reference |

|---|---|---|

| 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol | TBD | |

| Celecoxib | 0.04 ± 0.01 | |

| Indomethacin | 9.17 |

Antitumor Activity

The compound's potential antitumor activity has also been explored. Pyrimidine derivatives have been reported to inhibit key proteins involved in cancer cell proliferation. For instance, some studies have indicated that similar compounds can inhibit cyclin-dependent kinase (CDK) activity, which plays a crucial role in cell cycle regulation.

Structure-Activity Relationships (SAR)

The presence of a hydroxyl group at the 4th position of the pyrimidine ring significantly influences the compound's reactivity and interactions with biological targets. Variations in substituents on the pyrimidine skeleton can lead to enhanced biological activity, such as increased selectivity for COX enzymes or improved potency against tumor cells .

In Vivo Studies

In vivo assessments using animal models have shown that 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol exhibits beneficial effects at lower doses while potentially inducing toxicity at higher doses. For example, studies on carrageenan-induced paw edema demonstrated that certain pyrimidine derivatives had comparable efficacy to indomethacin in reducing inflammation .

Clinical Implications

The implications for clinical use are promising, particularly in developing new anti-inflammatory agents or antitumor therapies based on this compound's structure. The ability to modulate key pathways involved in inflammation and cancer progression positions it as a candidate for further investigation in drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, phosphoryl chloride (POCl₃) is commonly used to introduce chlorine at the 5-position of the pyrimidine ring under reflux conditions . Cyclopropane group introduction may involve Suzuki-Miyaura coupling or alkylation with cyclopropylboronic acids. Optimization of temperature, solvent (e.g., DMF or THF), and stoichiometry is critical to minimize byproducts like dechlorinated derivatives or over-alkylation .

- Data Contradictions : Conflicting reports exist on the ideal temperature for cyclopropane group incorporation; some studies recommend 80–90°C to avoid ring-opening, while others achieve higher yields at 110°C .

Q. How can researchers confirm the purity and structural integrity of 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol?

- Methodology :

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity thresholds ≥97% are typical for research-grade material .

- Structural Confirmation : Combine ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl CH₂ protons at δ 0.8–1.2 ppm, pyrimidine C-Cl at ~160 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) validates the molecular formula .

Advanced Research Questions

Q. What strategies mitigate side reactions during functionalization of 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol?

- Methodology :

- Chlorine Reactivity : The 5-chloro group is susceptible to nucleophilic displacement. Use bulky bases (e.g., DBU) to suppress hydrolysis during substitutions at the 4-hydroxyl position .

- Cyclopropyl Stability : Avoid strong acids or prolonged heating (>120°C) to prevent ring-opening. Computational modeling (DFT) predicts strain-induced reactivity, guiding solvent selection (e.g., dichloromethane over DMSO) .

Q. How does the cyclopropyl substituent influence the compound’s biological activity in in vitro assays?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare the target compound with analogs (e.g., 5-chloro-6-methylpyrimidin-4-ol derivatives) in enzyme inhibition assays (e.g., kinase or protease panels). The cyclopropyl group may enhance membrane permeability due to its lipophilicity (logP ~2.5) .

- Metabolic Stability : Use liver microsome assays (human/rat) to evaluate CYP450-mediated degradation. Cyclopropane’s rigidity may reduce metabolic clearance compared to linear alkyl chains .

Q. What computational tools are effective for predicting the reactivity of 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol in novel reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the 2-cyclopropyl group’s electron-donating effect lowers LUMO energy at the 4-hydroxyl position, favoring acylations .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction trajectories (e.g., polar aprotic solvents stabilize transition states during SNAr reactions) .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?

- Methodology :

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., dechlorinated byproducts or dimerization adducts) that reduce yields. Adjust stoichiometry of POCl₃ or reaction time to suppress these .

- Reproducibility Checks : Validate literature protocols under inert atmospheres (N₂/Ar), as trace moisture can hydrolyze the chloro group .

Q. What analytical techniques differentiate polymorphic forms of 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol?

- Methodology :

- X-ray Powder Diffraction (XRPD) : Identify crystalline vs. amorphous phases.

- DSC/TGA : Monitor thermal transitions (melting points, decomposition) to assess stability for long-term storage .

Experimental Design Considerations

Q. How to design a kinetic study for the hydrolysis of the 5-chloro group in aqueous buffers?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。